Cas no 6966-21-8 (1-(4-Hydroxyphenyl)-2-phenyl-1-butanone)

1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 化学的及び物理的性質
名前と識別子
-
- 1-Butanone,1-(4-hydroxyphenyl)-2-phenyl-
- 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone
- 1-(4-hydroxyphenyl)-2-phenylbutan-1-one
- NSC 18751
- 1-(4'-hydroxyphenyl)-2-phenyl-n-butane-1-one
- AC1L5FDL
- AC1Q5EBS
- CTK5D0802
- Oprea1_613536
- SureCN2058633
-
計算された属性
- せいみつぶんしりょう: 240.11508
- どういたいしつりょう: 240.115
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 260
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3A^2
じっけんとくせい
- 密度みつど: 1.123
- ふってん: 410.8°Cat760mmHg
- フラッシュポイント: 175.4°C
- 屈折率: 1.587
- PSA: 37.3
- LogP: 3.76870
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H949415-5g |
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |
6966-21-8 | 5g |
$4897.00 | 2023-05-18 | ||
TRC | H949415-100mg |
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |
6966-21-8 | 100mg |
$133.00 | 2023-05-18 | ||
TRC | H949415-500mg |
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |
6966-21-8 | 500mg |
$523.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-100mg |
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |
6966-21-8 | 98% | 100mg |
¥1066.00 | 2024-05-03 | |
A2B Chem LLC | AC73466-500mg |
1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |
6966-21-8 | 500mg |
$338.00 | 2023-12-30 | ||
TRC | H949415-1g |
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone |
6966-21-8 | 1g |
$1148.00 | 2023-05-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-1g |
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |
6966-21-8 | 98% | 1g |
¥4406.00 | 2024-05-03 | |
A2B Chem LLC | AC73466-1g |
1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |
6966-21-8 | 1g |
$457.00 | 2023-12-30 | ||
A2B Chem LLC | AC73466-2g |
1-Butanone,1-(4-hydroxyphenyl)-2-phenyl- |
6966-21-8 | 2g |
$650.00 | 2023-12-30 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1401993-2g |
1-(4-Hydroxyphenyl)-2-phenylbutan-1-one |
6966-21-8 | 98% | 2g |
¥8520.00 | 2024-05-03 |
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318
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4. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Jiguo Tu,Zuochao Zhao,Liwen Hu,Shuqiang Jiao,Jungang Hou,Hongmin Zhu Phys. Chem. Chem. Phys., 2013,15, 10472-10476
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
1-(4-Hydroxyphenyl)-2-phenyl-1-butanoneに関する追加情報
Recent Advances in the Study of 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone (CAS: 6966-21-8) in Chemical Biology and Pharmaceutical Research
1-(4-Hydroxyphenyl)-2-phenyl-1-butanone (CAS: 6966-21-8) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating various biological pathways. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and optimization strategies for 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize the compound and its derivatives. The study revealed that the hydroxyl group at the para position of the phenyl ring plays a critical role in the compound's reactivity and interaction with biological targets. These findings have important implications for the design of novel drug candidates.
In another study, researchers explored the biological activities of 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone in the context of anti-inflammatory and antioxidant effects. The compound demonstrated significant inhibitory activity against key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Additionally, it exhibited potent antioxidant properties, as evidenced by its ability to scavenge free radicals and reduce oxidative stress in cellular models. These results suggest that the compound could be a promising candidate for the development of therapies targeting inflammatory and oxidative stress-related diseases.
Further investigations into the pharmacokinetics and toxicity profile of 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone have also been conducted. A preclinical study evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models. The results indicated favorable bioavailability and a relatively low toxicity profile, supporting its potential for further development as a therapeutic agent. However, additional studies are needed to fully understand its long-term safety and efficacy in humans.
The potential applications of 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone extend beyond its direct therapeutic use. Recent research has explored its role as a building block in the synthesis of more complex molecules, such as natural product analogs and drug conjugates. For example, the compound has been utilized in the synthesis of novel estrogen receptor modulators, which could have applications in the treatment of hormone-related cancers. These developments underscore the versatility and importance of this compound in medicinal chemistry.
In conclusion, 1-(4-Hydroxyphenyl)-2-phenyl-1-butanone (CAS: 6966-21-8) represents a valuable compound in chemical biology and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for further investigation and development. Future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological properties, and exploring its potential in clinical applications. The ongoing research in this area holds great promise for the discovery of new therapeutic agents and the advancement of chemical biology.
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